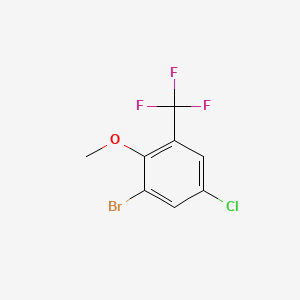
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative, followed by the introduction of the methoxy and trifluoromethyl groups. For example, starting with a chlorinated benzene, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide. The trifluoromethyl group can be added using a reagent such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate. Reduction reactions can also occur, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Methoxide: Used for introducing the methoxy group.
Trifluoromethyl Iodide: Used for introducing the trifluoromethyl group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: The compound may be used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromo-5-fluorobenzotrifluoride
Uniqueness
1-Bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy and trifluoromethyl groups enhance its reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrClF3O |
|---|---|
Molecular Weight |
289.47 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(10)3-6(7)9/h2-3H,1H3 |
InChI Key |
XVQISUNVLKDOJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















